CNS Multiparameter Optimization (MPO) Score Analysis for 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride
The calculated physicochemical properties of 9-Oxa-2-azaspiro[5.5]undecane are favorable for CNS drug discovery when compared to simple, non-spirocyclic amine building blocks. A key metric is the CNS MPO score, which integrates factors like lipophilicity (cLogP), molecular weight, topological polar surface area (TPSA), and H-bond donors. The target compound's base form exhibits a predicted cLogP of 1.59 and a TPSA of 21.3 Ų . While a specific CNS MPO score for this exact molecule was not found in primary literature, its properties are consistent with those of ideal CNS drug candidates (cLogP <3, TPSA <70 Ų). This contrasts with many simple piperidine derivatives, which can have a wider range of higher cLogP values, increasing the risk of non-specific binding and hERG liability [1]. The rigid spirocycle offers a controlled method to introduce complexity without detrimental increases in lipophilicity.
| Evidence Dimension | Calculated Lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | cLogP = 1.5884, TPSA = 21.26 Ų (hydrochloride salt form) |
| Comparator Or Baseline | Typical Piperidine Derivatives (Class-level baseline) |
| Quantified Difference | Target compound's low cLogP (<2) and low TPSA (<25 Ų) are favorable for CNS penetration. Many substituted piperidine analogs possess higher cLogP values (often >3), which are associated with poorer CNS drug-likeness profiles [1]. |
| Conditions | In silico calculations based on molecular structure (Source: Leyan datasheet) |
Why This Matters
A lower cLogP and controlled TPSA are predictive of better CNS penetration and a reduced risk of off-target promiscuity, making this building block a superior starting point for CNS library synthesis compared to more lipophilic amine alternatives.
- [1] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience, 1(6), 435-449. View Source
